molecular formula C16H14N6OS B2990815 1-(3-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892749-99-4

1-(3-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2990815
CAS No.: 892749-99-4
M. Wt: 338.39
InChI Key: NHLGWPCHVVUYCL-UHFFFAOYSA-N
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Description

1-(3-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C16H14N6OS and its molecular weight is 338.39. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Several studies have focused on the synthesis of compounds containing the 1,2,4-triazole and 1,3,4-oxadiazole moieties due to their significant antimicrobial properties. These compounds have been synthesized through various chemical reactions and tested against a range of bacterial and fungal strains, demonstrating good to moderate antimicrobial activities. For example, the synthesis of novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives has shown promising antimicrobial activity against various strains of bacteria and fungi (Kaneria et al., 2016). Additionally, compounds synthesized from reactions involving 1,3,4-oxadiazoles and triazoles have displayed good to moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Anticancer Applications

Research into the anticancer properties of compounds with 1,2,4-oxadiazol and triazole moieties has yielded compounds with significant activity against various cancer cell lines. For instance, a series of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives demonstrated good to moderate activity against breast (MCF-7), lung (A549), prostate (Du-145), and breast (MDA MB-231) cancer cell lines (Yakantham et al., 2019). This showcases the potential of such compounds in the development of new anticancer therapies.

Mechanism of Action

Target of Action

Similar compounds have been found to act as activators of theG protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.

Mode of Action

These compounds typically bind to specific sites on the GIRK channels, leading to a conformational change that allows potassium ions to flow through the channel .

Biochemical Pathways

The activation of GIRK channels can have a significant impact on several biochemical pathways. Most notably, it can lead to hyperpolarization of the cell membrane, reducing the cell’s excitability and thus influencing neuronal signaling .

Pharmacokinetics

Similar compounds have shown improved metabolic stability , suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

The activation of GIRK channels can lead to a decrease in neuronal excitability, which can have various effects depending on the specific neurons involved. This could potentially be used to treat conditions related to overexcitability of neurons, such as certain neurological disorders .

Properties

IUPAC Name

3-(3-ethylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6OS/c1-2-10-5-3-6-11(9-10)22-14(17)13(19-21-22)16-18-15(20-23-16)12-7-4-8-24-12/h3-9H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLGWPCHVVUYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.